molecular formula C8H12N2O B8579608 2-(6-amino-4-methylpyridin-2-yl)ethanol

2-(6-amino-4-methylpyridin-2-yl)ethanol

Cat. No.: B8579608
M. Wt: 152.19 g/mol
InChI Key: UZSCEQOMGPKVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-amino-4-methylpyridin-2-yl)ethanol is an organic compound belonging to the pyridine family. This compound is characterized by the presence of an amino group at the second position, a hydroxyethyl group at the sixth position, and a methyl group at the fourth position of the pyridine ring. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-amino-4-methylpyridin-2-yl)ethanol typically involves the reaction of 2-amino-4-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(6-amino-4-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-oxo-6-(2-hydroxyethyl)4-methylpyridine.

    Reduction: Formation of 2-amino-6-(2-aminoethyl)4-methylpyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-amino-4-methylpyridin-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.

    Medicine: The compound is investigated for its potential pharmacological properties, including its role as an inhibitor of certain enzymes.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-amino-4-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.

Comparison with Similar Compounds

    2-Amino-4-methylpyridine: Lacks the hydroxyethyl group, making it less versatile in certain applications.

    2-Amino-6-methylpyridine: Lacks the hydroxyethyl group, affecting its chemical reactivity and biological activity.

    2-Amino-4,6-dimethylpyridine: Contains an additional methyl group, altering its steric and electronic properties.

Uniqueness: 2-(6-amino-4-methylpyridin-2-yl)ethanol is unique due to the presence of both amino and hydroxyethyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(6-amino-4-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-4-7(2-3-11)10-8(9)5-6/h4-5,11H,2-3H2,1H3,(H2,9,10)

InChI Key

UZSCEQOMGPKVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-(2-Hydroxyethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine (457 mg, 1.98 mmol) was dissolved in 5.0 mL of 95% ethanol and 2.0 mL of water was added followed by 625 mg (8.99 mmol) of hydroxylamine hydrochloride and 350 mg (5.36 mmol) of 86% potassium hydroxide. The mixture was heated in a 100° C. oil bath for 24 h, the cooled to room temperature and partitoned between 15 mL of 2 N aqueous hydrochloric acid and 30 mL of dichloromethane. The aqueous layer was made strongly basic by the addition of solid 86% potassium hydroxide and extracted with 3×30 mL of ethyl ether. The ethyl ether layers were dried (sodium sulfate), decanted, and evaporated. The residue was purified by flash column chromatography on 25 g of silica gel, eluting with 20% isopropanol in dichloromethane to give 201 mg (67% yield) of 2-amino-6-(2-hydroxyethyl)4-methylpyridine as a colorless oil which spontaneously crystallized.
Quantity
457 mg
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5 mL
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625 mg
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350 mg
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reactant
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15 mL
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reactant
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solid
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reactant
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0 (± 1) mol
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reactant
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30 mL
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2 mL
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